molecular formula C6H6N2O3 B14031380 2-(Methoxy-D3)-3-nitropyridine

2-(Methoxy-D3)-3-nitropyridine

Cat. No.: B14031380
M. Wt: 157.14 g/mol
InChI Key: WZNQCVOSOCGWJG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxy-D3)-3-nitropyridine is a deuterated derivative of 3-nitropyridine, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-D3)-3-nitropyridine typically involves the nitration of 2-(Methoxy-D3)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-D3)-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(Methoxy-D3)-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Methoxy-D3)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.

    Biology: Utilized in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Employed in the synthesis of advanced materials and as a precursor for other deuterated compounds.

Mechanism of Action

The mechanism of action of 2-(Methoxy-D3)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s metabolic stability and reaction kinetics. The nitro group can participate in redox reactions, while the methoxy group can undergo various chemical transformations, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-nitropyridine
  • 2-Methoxy-4-nitropyridine
  • 2-Methoxy-5-nitropyridine

Uniqueness

2-(Methoxy-D3)-3-nitropyridine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

157.14 g/mol

IUPAC Name

3-nitro-2-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3/i1D3

InChI Key

WZNQCVOSOCGWJG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.